2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, which are characterized by a fused thiophene-pyrimidine core. The target molecule features a 3,5-dimethylphenyl substituent at position 3 of the pyrimidine ring and an N-ethyl-N-(3-methylphenyl)acetamide group connected via a sulfanyl linker at position 2. These structural modifications are critical for modulating biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-27(19-8-6-7-16(2)12-19)22(29)15-32-25-26-21-9-10-31-23(21)24(30)28(25)20-13-17(3)11-18(4)14-20/h6-14H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXADXMXALZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
Physicochemical Properties
- Lipophilicity : The target compound’s 3,5-dimethylphenyl and N-ethyl-N-(3-methylphenyl) groups increase hydrophobicity compared to analogs with methoxy (e.g., ) or nitro substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound (~477 g/mol) exceeds most analogs (e.g., 437.53 g/mol in ), which may impact oral bioavailability under Lipinski’s rule of five.
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